molecular formula C15H13FN2O2 B2419969 (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1904167-39-0

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2419969
CAS No.: 1904167-39-0
M. Wt: 272.279
InChI Key: IHGJTFDGWGLQJM-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” is a chemical compound used in scientific research. It is a reversible and highly selective MAGL inhibitor . MAGL, or monoacylglycerol lipase, is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .


Chemical Reactions Analysis

“this compound” inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Scientific Research Applications

1. Antimicrobial Activity

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone and its derivatives have been researched for their antimicrobial properties. In a study, a series of related compounds were synthesized and screened for antimicrobial activity, with many showing promising results comparable to standard drugs like ciprofloxacin and fluconazole. Compounds containing a methoxy group exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

2. Cancer Research

Research into the antitumor activity of related compounds includes a study on 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone. This compound demonstrated distinct inhibition on the proliferation of various cancer cell lines, indicating potential for cancer treatment applications (Tang & Fu, 2018).

3. Pharmacokinetics and Drug Development

Investigations into the pharmacokinetic profiles of structurally related compounds have been conducted. For example, a study on ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone showed how to develop suitable formulations for early toxicology and clinical studies, highlighting the importance of solubilized, precipitation-resistant formulations (Burton et al., 2012).

4. Neurological Applications

Some derivatives of this compound have been explored for their potential in neurological research. For instance, research on [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone as a potential SPECT-tracer for the serotonin 5‐HT2A receptor has been conducted, which is relevant for studying neurological conditions (Blanckaert, Burvenich, Devos, & Slegers, 2007).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes likeLeukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These enzymes play crucial roles in various biological processes, including inflammation and cellular signaling.

Mode of Action

It’s known that similar compounds inhibit their target enzymes in a competitive manner . This means that the compound competes with the substrate of the enzyme for the active site, thereby reducing the enzyme’s activity.

Result of Action

Similar compounds have been found to exhibit antinociceptive efficacy in models of inflammatory and neuropathic pain . This suggests that (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have potential therapeutic applications.

Future Directions

The potentiation of endocannabinoid signaling activity via inhibition of MAGL is an appealing strategy in the development of treatments for several disorders, including ones related to mood, pain, and inflammation . Therefore, compounds like “(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone” that inhibit MAGL have the potential to produce therapeutic effects in a vast array of complex human diseases .

Biochemical Analysis

Biochemical Properties

It has been found to interact with the enzyme Leukotriene A-4 hydrolase . The nature of these interactions and their implications for biochemical reactions are areas of ongoing investigation.

Cellular Effects

It has been suggested that it may influence cell function by interacting with various biomolecules

Molecular Mechanism

It is known to inhibit MAGL in a competitive mode with respect to the 2-AG substrate

Properties

IUPAC Name

(4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJTFDGWGLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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